6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (6MNTP) is a heterocyclic nitrogen-containing compound that has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent, as a potential anti-tumor compound, and as a potential inhibitor of specific enzymes. 6MNTP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
"6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine" and its derivatives play a significant role in the field of heterocyclic chemistry due to their structural uniqueness and potential biological activities. A variety of synthetic routes have been explored to construct the triazolopyridine core, demonstrating the compound's versatility in chemical synthesis. For example, a study demonstrated the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions, highlighting the compound's utility in generating new heterocyclic systems (Ibrahim et al., 2011). This work emphasizes the compound's role in advancing synthetic methodologies for heterocyclic compounds.
Biological Activity and Pharmaceutical Potential
The structural framework of "this compound" derivatives has been associated with promising biological activities, including antimicrobial properties. For instance, derivatives synthesized via hypervalent iodine-mediated synthesis showed significant antibacterial activity against various strains, such as Salmonella typhi, indicating the compound's potential as a lead structure in developing new antimicrobial agents (Sadana et al., 2003).
Material Science and Chemical Properties
The compound and its derivatives have also found applications in material science, particularly in the study of molecular structures and vibrational dynamics through density functional theory (DFT) and other quantum chemical calculations. Research has been conducted to understand the molecular structure, vibrational energy levels, and potential energy distribution of triazolopyridine derivatives, providing insights into the stabilization mechanisms and electronic properties of these compounds (Lorenc et al., 2007).
Novel Heterocyclic Systems and Drug Development
Furthermore, the exploration of new heterocyclic systems incorporating the triazolopyridine scaffold has been an area of intense research. The synthesis of novel ring systems, such as [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcases the compound's utility in creating complex molecules with potential applications in drug development and pharmacological studies (Mozafari et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFZJNTYXYHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650318 |
Source
|
Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929000-70-4 |
Source
|
Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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